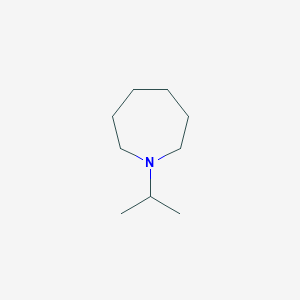
1-(Propan-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine, hexahydro-1-(1-methylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atomIt is a saturated derivative of azepine, which is a significant structure in various biologically active molecules and synthetic intermediates .
Métodos De Preparación
The synthesis of 1H-Azepine, hexahydro-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of N-methylhexamethyleneimine with appropriate reagents under controlled conditions can yield the desired compound . Industrial production methods often involve the use of high-pressure reactors and catalysts to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
1H-Azepine, hexahydro-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted azepine derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1H-Azepine, hexahydro-1-(1-methylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Azepine, hexahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparación Con Compuestos Similares
1H-Azepine, hexahydro-1-(1-methylethyl)- can be compared with other similar compounds such as:
Hexahydro-1-methyl-1H-azepine: This compound is structurally similar but lacks the isopropyl group, leading to different chemical and biological properties.
Tetrahydrobenzo[b]azepines: These compounds have a fused benzene ring, which imparts additional stability and unique biological activities.
1,4-Thiazepines: These contain a sulfur atom in the ring, resulting in different reactivity and applications.
Propiedades
Número CAS |
67131-45-7 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1-propan-2-ylazepane |
InChI |
InChI=1S/C9H19N/c1-9(2)10-7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
BXVAVXHPXVAUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B15109467.png)
![2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15109471.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109475.png)
![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109476.png)
![4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15109479.png)
![benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15109481.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109483.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B15109487.png)
![(4-tert-butylphenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone](/img/structure/B15109494.png)
![(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15109513.png)
![5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15109532.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109536.png)

![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15109543.png)
